1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one
Overview
Description
1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C13H14O4. This compound is characterized by the presence of acetyl, allyl, and dihydroxyphenyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acetylation of 3-allyl-2,4-dihydroxybenzaldehyde using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form ethers, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., pyridine) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various ethers or esters.
Scientific Research Applications
1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the acetyl and allyl groups can participate in covalent bonding or other interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Acetyl-2,4-dihydroxyphenyl)ethan-1-one: Lacks the allyl group, which may affect its reactivity and biological activity.
1-(3-Allyl-2,4-dihydroxyphenyl)ethan-1-one: Lacks the acetyl group, which can influence its chemical properties and applications.
1-(5-Acetyl-3-allyl-2-hydroxyphenyl)ethan-1-one: Has only one hydroxyl group, which may alter its hydrogen bonding capabilities and reactivity.
Uniqueness
1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one is unique due to the presence of both acetyl and allyl groups along with two hydroxyl groups
Properties
IUPAC Name |
1-(5-acetyl-2,4-dihydroxy-3-prop-2-enylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-4-5-9-12(16)10(7(2)14)6-11(8(3)15)13(9)17/h4,6,16-17H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAMPULHTARIED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1O)CC=C)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379421 | |
Record name | 1-(5-acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75631-42-4 | |
Record name | 1-(5-acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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